molecular formula C7H14O B3050699 2,4-Dimethylpentanal CAS No. 27944-79-2

2,4-Dimethylpentanal

Cat. No.: B3050699
CAS No.: 27944-79-2
M. Wt: 114.19 g/mol
InChI Key: GPTMCJMLSOIYGU-UHFFFAOYSA-N
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Description

2,4-Dimethylpentanal (CAS: 19353-21-0 for 3,4-dimethyl isomer; other isomers may vary) is a branched-chain aldehyde with the molecular formula C₇H₁₄O. It is synthesized via oxidation of 2,4-dimethylpentanol using Dess-Martin periodinane or as a minor product during hydrogenation reactions in aromatic solvents . Its primary application lies in organic synthesis, particularly in constructing bioactive molecules like the fatty acid fragment of callipeltin A .

Properties

IUPAC Name

2,4-dimethylpentanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6(2)4-7(3)5-8/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTMCJMLSOIYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27944-79-2
Record name 2,4-Dimethylpentanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027944792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-DIMETHYLPENTANAL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523741
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-DIMETHYLPENTANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DE7YF56LC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethylpentanal can be synthesized through various methods. One common approach involves the oxidation of 2,4-dimethylpentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid.

Industrial Production Methods

In an industrial setting, this compound can be produced via the hydroformylation of 2,4-dimethyl-1-pentene. This process involves the addition of a formyl group (CHO) to the double bond of the alkene in the presence of a catalyst, such as rhodium or cobalt complexes, under high pressure and temperature.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylpentanal undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to 2,4-dimethylpentanoic acid using strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to 2,4-dimethylpentanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Nucleophilic Addition: The carbonyl group in this compound is susceptible to nucleophilic addition reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Nucleophilic Addition: Grignard reagents (RMgX) in anhydrous ether.

Major Products Formed

    Oxidation: 2,4-Dimethylpentanoic acid.

    Reduction: 2,4-Dimethylpentanol.

    Nucleophilic Addition: Various alcohols and derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dimethylpentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying aldehyde reactivity and metabolism.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde functional group.

Mechanism of Action

The mechanism of action of 2,4-dimethylpentanal primarily involves its reactivity as an aldehyde. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, such as nucleophilic addition and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural Isomers and Functional Group Analogs

The following table summarizes key differences among 2,4-Dimethylpentanal and related compounds:

Compound Name CAS Number Molecular Formula Functional Group Synthesis Method Key Applications/Properties
This compound 19353-21-0 C₇H₁₄O Aldehyde Oxidation of 2,4-dimethylpentanol Bioactive molecule synthesis
2,3-Dimethylpentanal 32749-94-3 C₇H₁₄O Aldehyde Hydroformylation of 3-methyl-2-pentene using Rh catalyst Industrial intermediates
3,4-Dimethylpentanal 19353-21-0 C₇H₁₄O Aldehyde Not explicitly detailed in evidence Heat capacity studies
2,2-Dimethylpentanal Not provided C₇H₁₄O Aldehyde Identified in plant extracts via GC-MS Cytotoxic activity studies
Diisopropyl ketone 565-80-0 C₇H₁₄O Ketone Commercial production (e.g., ASB-00004895-250 ) Solvent, polymer synthesis

Physical and Chemical Properties

  • Boiling Points and Solubility :

    • Aldehydes like this compound typically exhibit lower boiling points compared to ketones (e.g., Diisopropyl ketone) due to weaker intermolecular forces. However, specific data are absent in the evidence.
    • 2,2-Dimethylpentanal and its isomers are likely soluble in organic solvents, as evidenced by their isolation via chromatographic methods .
  • Reactivity :

    • Aldehydes (e.g., this compound) are more reactive toward nucleophilic additions than ketones (e.g., Diisopropyl ketone) due to the electrophilic nature of the aldehyde carbonyl group.
    • 2,3-Dimethylpentanal synthesis via rhodium-catalyzed hydroformylation highlights regioselectivity differences compared to cobalt catalysts, which favor 4-methylhexanal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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